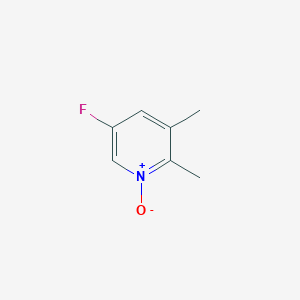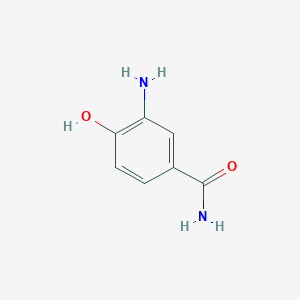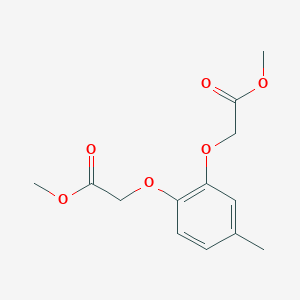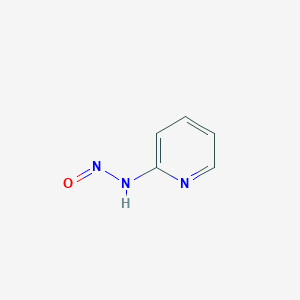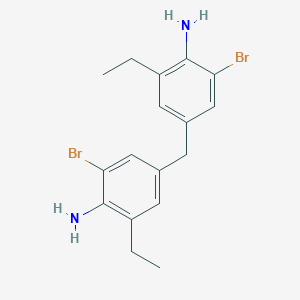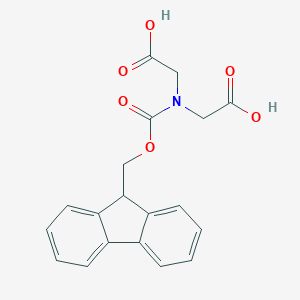
N-Fmoc-iminodiacetic acid
Vue d'ensemble
Description
N-Fmoc-iminodiacetic acid is a reagent used in peptide synthesis . It is used to introduce a glycine residue with free N- and C-termini by acylation . The empirical formula of N-Fmoc-iminodiacetic acid is C19H17NO6 and it has a molecular weight of 355.34 .
Synthesis Analysis
The synthesis of N-Fmoc-iminodiacetic acid involves the coupling of N-protected iminodiacetic acid with amino acid ester or amide derivatives in solution phase . The preactivation step of N-protected iminodiacetic acid with different coupling reagents (TCFH, TFFH, HATU, HBTU, HSTU) forms an anhydride as an active intermediate .
Molecular Structure Analysis
The molecular structure of N-Fmoc-iminodiacetic acid is represented by the SMILES string OC(=O)CN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 .
Chemical Reactions Analysis
Dependent on the coupling conditions, acylation of N-protected iminodiacetic acid with amino acid ester or amide derivatives in solution phase gives mono or di-substituted iminodiacetic acid derivatives .
Physical And Chemical Properties Analysis
N-Fmoc-iminodiacetic acid has a melting point of 213-217 °C . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Biomedical Hydrogels
Fmoc-iminodiacetic acid: is utilized in the synthesis of peptide-based hydrogels (PHGs). These hydrogels are biocompatible and suitable for various biomedical applications, such as drug delivery and diagnostic tools for imaging . The Fmoc group facilitates the self-assembly of peptides, allowing them to form stable hydrogel networks that can support cell adhesion, survival, and proliferation, making them potential materials for tissue engineering .
pH-Controlled Gelation
The compound plays a critical role in pH-controlled gelation processes. It has been observed that the addition of the Fmoc moiety to amino acids like L-lysine can induce ambidextrous gelation, which is responsive to pH changes . This property is particularly advantageous for creating gels that can be used as drug carriers , offering controlled release in response to the physiological environment .
Chemical Synthesis
In chemical synthesis, N-Fmoc-iminodiacetic acid is a reagent used to introduce a glycine residue with free N- and C-termini by acylation. This is particularly useful in peptide synthesis where the Fmoc group serves as a temporary protecting group that can be removed under mild conditions without affecting other functional groups .
Biosensors
Fmoc-derivatives: are investigated as materials for biosensors. For instance, self-assembled Fmoc-FF nanomaterials have been proposed for the detection of amyloid fibrils . The ability of Fmoc-iminodiacetic acid to participate in the formation of these nanomaterials underscores its potential in developing sensitive and selective biosensors for various biomedical applications .
Tissue Engineering
The self-assembling properties of Fmoc-iminodiacetic acid derivatives make them suitable for tissue engineering applications. They can form scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue formation .
Low Molecular Weight Gelators (LMWGs)
Fmoc-iminodiacetic acid derivatives are used as LMWGs, which are compounds capable of forming gels at low concentrations. These gels have applications in environmental remediation , such as dye removal, and in biomedical fields , where they can be used for controlled drug delivery and as matrices for cell culture .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of peptide drugs has become one of the hottest topics in pharmaceutical research. The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach . This suggests that N-Fmoc-iminodiacetic acid, as a reagent in peptide synthesis, will continue to play a significant role in the development of new peptide drugs.
Propriétés
IUPAC Name |
2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHILYINDTUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-iminodiacetic acid | |
CAS RN |
112918-82-8 | |
| Record name | N-Fmoc-iminodiacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




